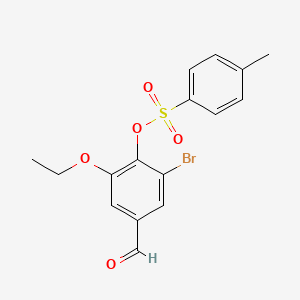

2-Bromo-6-ethoxy-4-formylphenyl 4-methylbenzenesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Bromo-6-ethoxy-4-formylphenyl 4-methylbenzenesulfonate” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-6-ethoxy-4-formylphenyl 4-methylbenzenesulfonate” are not well-documented in the available literature. Therefore, a detailed analysis of its physical and chemical properties cannot be provided at this time .Scientific Research Applications

Supramolecular Chemistry and Noncovalent Interactions

A study by Andleeb et al. (2018) explored the solid-state structures of 2- and 4-formylphenyl 4-substituted benzenesulfonates to understand the role of noncovalent interactions, such as hydrogen bonding, halogen bonding, and π-π interactions, in supramolecular assemblies. This research highlights the significance of halogen bonding in rationalizing the crystal structures of these compounds, emphasizing the stabilizing nature of these interactions in supramolecular chemistry (Andleeb, Khan, Bauzá, Tahir, Simpson, Hameed, & Frontera, 2018).

Polymer Science and Block Copolymers

Miura et al. (1999) described the high-yield synthesis of functionalized alkoxyamine initiators, which are critical for the development of well-controlled block copolymers. This research demonstrates the potential of using such compounds in the synthesis of novel polymer materials with specific properties, contributing significantly to the field of materials science (Miura, Hirota, Moto, & Yamada, 1999).

Medicinal Chemistry and Enzyme Inhibition

Riaz (2020) synthesized a series of new N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides and evaluated their potential as enzyme inhibitors. This study provides insight into the structural requirements for enhancing the inhibitory activity against specific enzymes, showcasing the relevance of such compounds in the development of new therapeutic agents (Riaz, 2020).

Organic Synthesis and Functionalization Reactions

Pi et al. (2018) investigated the use of diversely substituted 2-arylbenzoic acids as proton shuttles in the direct arylation of indoles with bromobenzenes. This study provides a methodology for selective functionalization of C-H bonds, which is a fundamental aspect of organic synthesis, highlighting the versatility of similar compounds in facilitating such reactions (Pi, Lu, Liu, Lu, Xiao, Fu, & Guimond, 2018).

Safety and Hazards

properties

IUPAC Name |

(2-bromo-6-ethoxy-4-formylphenyl) 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrO5S/c1-3-21-15-9-12(10-18)8-14(17)16(15)22-23(19,20)13-6-4-11(2)5-7-13/h4-10H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UACDOUHQNBMISF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=O)Br)OS(=O)(=O)C2=CC=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-ethoxy-4-formylphenyl 4-methylbenzenesulfonate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(5-Chlorothiophen-2-yl)butyl]-2-(5-formyl-1H-pyrrol-2-yl)acetamide](/img/structure/B2814761.png)

![N-(2-methoxybenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2814768.png)

![(3-Methoxy-2-methylindazol-6-yl)-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2814769.png)

![N-[1-(1H-Indazol-5-yl)ethyl]but-2-ynamide](/img/structure/B2814770.png)

![6-methyl-4-oxo-N-[2-(trifluoromethyl)benzyl]-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2814778.png)